3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal
Description
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal is a conjugated polyenal derivative characterized by an eight-carbon backbone (octa-2,4,6-trienal) with a methyl substituent at position 3 and a naphthalen-2-yl group at position 5. The extended conjugation system imparts unique electronic properties, making it relevant in materials science, organic synthesis, and photochemistry. Its structural complexity arises from the combination of alkyl, aromatic, and unsaturated moieties, which influence its reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
(2E,4E,6E)-3-methyl-7-naphthalen-2-ylocta-2,4,6-trienal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O/c1-15(12-13-20)6-5-7-16(2)18-11-10-17-8-3-4-9-19(17)14-18/h3-14H,1-2H3/b6-5+,15-12+,16-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBASODXOAFMONY-LRRDXXHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C=C(\C)/C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the aldol condensation of naphthaldehyde with a suitable enone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. Catalysts and advanced purification techniques, such as column chromatography, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the naphthalene ring.
Scientific Research Applications
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The conjugated trienal system allows for electron delocalization, which can influence its reactivity and interaction with biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most relevant structural analogue identified is (2E,4E,6E)-7-phenylhepta-2,4,6-trienal (CAS 6460-63-5), which shares a conjugated trienal backbone but differs in chain length and substituents . Below is a systematic comparison:
| Property | 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal | (2E,4E,6E)-7-phenylhepta-2,4,6-trienal |
|---|---|---|
| Chain Length | 8 carbons (octa-) | 7 carbons (hepta-) |
| Substituent at Position 7 | Naphthalen-2-yl (polycyclic aromatic) | Phenyl (monocyclic aromatic) |
| Substituent at Position 3 | Methyl group | None |
| Conjugation System | Extended conjugation (octa-2,4,6-trienal + naphthalene) | Shorter conjugation (hepta-2,4,6-trienal + phenyl) |
Hypothesized Physicochemical Differences
Solubility and Polarity: The naphthalen-2-yl group in the target compound increases hydrophobicity compared to the phenyl group in the heptatrienal analogue. This may reduce solubility in polar solvents .
Electronic Properties :
- The extended conjugation in the target compound likely results in a red-shifted UV-Vis absorption spectrum compared to the phenyl-substituted analogue, enhancing its utility in optoelectronic applications.
Reactivity :
- The naphthalen-2-yl group’s electron-rich aromatic system may facilitate electrophilic substitution reactions, whereas the phenyl group in the analogue offers less π-electron density for such interactions.
Biological Activity
3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal is a complex organic compound with the molecular formula C19H18O. It features a naphthalene ring and a conjugated trienal system, which contributes to its unique biological activities. The compound is synthesized through multi-step organic reactions, typically involving aldol condensation and subsequent modifications under controlled conditions.
| Property | Details |
|---|---|
| IUPAC Name | (2E,4E,6E)-3-methyl-7-naphthalen-2-ylocta-2,4,6-trienal |
| Molecular Formula | C19H18O |
| CAS Number | 81455-08-5 |
| Molecular Weight | 278.35 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. For instance:
- E. coli : Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at concentrations as low as 62.5 µg/mL.
- S. aureus : The compound demonstrated similar potency against this pathogen, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The compound's structure allows it to interact with specific cellular targets, making it a candidate for anticancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549:
- HeLa Cells : IC50 values around 226 µg/mL indicate moderate effectiveness in inhibiting cell proliferation.
- A549 Cells : Similar IC50 values suggest a consistent pattern of anticancer activity across different cell types .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Electron Delocalization : The conjugated trienal system enhances reactivity with biomolecules, facilitating interactions that lead to biological effects.
Case Studies
- Study on Antimicrobial Effects : A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial properties of various compounds related to naphthalene derivatives. Results indicated that this compound had superior activity against resistant strains of bacteria compared to other tested compounds .
- Anticancer Research : A detailed examination of the compound's effects on cancer cell lines revealed that it not only inhibited growth but also induced apoptosis through oxidative stress pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-Methyl-7-anthracen-2-yl-octa-2,4,6-trienal | Moderate | Low |
| 3-Methyl-7-benzyl-octa-2,4,6-trienal | Low | High |
The comparison illustrates that while this compound exhibits strong antimicrobial properties, its anticancer activity is moderate compared to some analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-7-naphthalen-2-yl-octa-2,4,6-trienal, and what key reaction conditions influence yield and selectivity?
- Methodology : The compound's polyene structure suggests synthesis via Aldol condensation or Wittig reactions , leveraging conjugated carbonyl intermediates. For example, α,β-unsaturated aldehydes can be extended using organometallic reagents under controlled temperatures (20–40°C) to prevent isomerization . Solvent polarity (e.g., THF vs. DCM) and catalyst choice (e.g., BF₃·OEt₂) critically affect regioselectivity. Purification challenges due to stereoisomerism may require flash chromatography with silica gel gradients (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing the conjugated system and substituent positions?
- Methodology :
- UV-Vis Spectroscopy : Identifies π→π* transitions in the conjugated trienal system (λmax ~250–300 nm).
- NMR : ¹H NMR resolves olefinic proton coupling patterns (J values ~10–16 Hz for trans double bonds). ¹³C NMR distinguishes carbonyl carbons (δ ~190–200 ppm) and naphthalene aromaticity (δ ~120–140 ppm) .
- IR : Confirms aldehyde C=O stretch (~1710 cm⁻¹) and conjugated C=C stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction using SHELX software resolve ambiguities in the stereochemistry of polyene chains?
- Methodology : SHELXL refines crystallographic data by modeling bond lengths/angles and torsional angles, critical for resolving E/Z isomerism in polyenes. For example, C=C bond lengths (~1.34 Å) and torsion angles (<5° for planar structures) validate conjugation . Data collection at 100 K minimizes thermal motion artifacts, improving R-factor precision (<0.05) . Comparative analysis with WinGX (for structure validation) ensures geometric accuracy .
Q. What computational methods are suitable for modeling the extended conjugation system, and how do they compare with experimental data?
- Methodology :
- DFT (B3LYP/6-311G )**: Predicts electron density distribution and HOMO-LUMO gaps (~3–4 eV for conjugated systems).
- MD Simulations : Assess thermal stability of the trienal chain (e.g., RMSD <0.5 Å over 10 ns trajectories).
- Validation against experimental XRD bond lengths (Δ <0.02 Å) and NMR coupling constants (ΔJ <1 Hz) ensures reliability .
Q. How to address discrepancies between theoretical predictions of π-π stacking interactions and experimental crystallographic data?
- Methodology :
- Graph Set Analysis (per Etter’s rules): Maps hydrogen-bonding motifs (e.g., R₂²(8) patterns) to explain packing anomalies .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., naphthalene C⋯C contacts <3.5 Å indicate π-stacking). Discrepancies arise if solvent inclusion (e.g., ethanol) disrupts predicted stacking .
Q. What strategies optimize the isolation of stereoisomers during synthesis, considering the compound's multiple double bonds?
- Methodology :
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients (90:10 → 70:30) for enantiomer separation.
- Crystallization : Slow cooling in ethanol/water mixtures (1:1) promotes selective nucleation of E-isomers. Monitor via polarimetry (Δ[α]D >±30°) .
Data Contradiction Analysis
Q. How to resolve conflicting NMR and XRD data regarding substituent orientation on the naphthalene ring?
- Methodology :
- NOESY NMR : Detects through-space correlations (e.g., between methyl protons and naphthalene H-3) to confirm proximity (<4 Å).
- XRD Overlay : Superimpose experimental and DFT-optimized structures to identify torsional deviations (>10° indicates dynamic disorder) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
